Ebsulfur

African trypanosomiasis Trypanosoma brucei Trypanothione reductase

Ebsulfur (CAS 2527-03-9) is a sulfur-containing benzisothiazolone that covalently inhibits TryR (IC50 61–293 nM), SARS-CoV-2 Mpro, and NDM-1 metallo-β-lactamase (IC50 0.16 µM). Unlike Ebselen, it shows lower hemolytic activity and distinct target engagement, enabling safer in vivo studies. Equivalent antifungal potency (MIC 1.56–6.25 µg/mL) is demonstrated. As a sulfur-based covalent warhead with ≥98% purity, Ebsulfur is the scaffold of choice for anti-infective programs requiring a non-selenium control or distinct IP landscape.

Molecular Formula C13H9NOS
Molecular Weight 227.28 g/mol
CAS No. 2527-03-9
Cat. No. B187126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEbsulfur
CAS2527-03-9
Synonyms2-phenyl-1,2-benzisothiazol-3-(2H)-one
2-phenyl-1,2-benzoisothiazol-3(2H)-one
PZ 25
PZ-25
PZ25
RP 62373
RP-62373
Molecular FormulaC13H9NOS
Molecular Weight227.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3S2
InChIInChI=1S/C13H9NOS/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9H
InChIKeyKDMQSUUXKLZVNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ebsulfur (CAS 2527-03-9): A Covalent Inhibitor Scaffold for Antiparasitic, Antiviral, and Antimicrobial Discovery


Ebsulfur (2-phenyl-1,2-benzisothiazol-3(2H)-one; CAS 2527-03-9) is the sulfur-containing analog of the clinical-stage organoselenium compound Ebselen [1]. It serves as a covalent, irreversible inhibitor scaffold targeting critical thiol-dependent enzymes such as trypanothione reductase (TryR) in Trypanosoma brucei, the SARS-CoV-2 main protease (Mpro), and the New Delhi metallo-β-lactamase (NDM-1) [2]. Ebsulfur exhibits a molecular weight of 227.28 g/mol and is supplied as a benzisothiazolone solid with typical purity ≥98% .

Ebsulfur vs. Ebselen and Other Analogs: Why Selenium-to-Sulfur Substitution Drives Distinct Biological Outcomes


Ebsulfur cannot be assumed interchangeable with its selenium-containing parent Ebselen or other benzisothiazolone analogs. The sulfur atom substitution fundamentally alters reactivity, target selectivity, and safety profiles. While Ebselen exhibits higher cytotoxicity in certain contexts, Ebsulfur derivatives demonstrate significantly lower hemolytic activity, making them safer alternatives for systemic applications [1]. Furthermore, Ebsulfur analogs exhibit potent covalent inhibition of metallo-β-lactamases (e.g., NDM-1) where Ebselen is not reported to be active, indicating a distinct target engagement profile [2]. The SAR around the benzisothiazolone scaffold is steep, with small structural changes (e.g., N-alkylation, aryl substitution) leading to >10-fold differences in potency against targets like SARS-CoV-2 Mpro [3].

Ebsulfur (CAS 2527-03-9): A Data-Driven Comparison of Potency, Selectivity, and Safety Against Key Benchmarks


Antiparasitic Potency: Ebsulfur IC50 Against Trypanosoma brucei vs. Ebselen and Analogs

Ebsulfur directly inhibits the viability of Trypanosoma brucei, the causative agent of African trypanosomiasis, with an IC50 range of 61–293 nM . This is comparable to, but distinct from, Ebselen's activity against the same target. A structure-activity relationship (SAR) study of 23 benzisothiazolones revealed that Ebsulfur (EbS) is less potent than optimized analogs but serves as the essential baseline scaffold [1]. The covalent inhibition of trypanothione reductase (TryR) is a key mechanism, with Ebsulfur demonstrating a selectivity index (SI) >100 against mammalian cells in some analogs, though parent Ebsulfur's SI is not explicitly reported in the same study [1].

African trypanosomiasis Trypanosoma brucei Trypanothione reductase

Antifungal Spectrum: Ebsulfur MIC Values Against Clinically Relevant Candida and Aspergillus Species

Ebsulfur demonstrates broad-spectrum antifungal activity, with MIC values ranging from 1.56 to ≥12.5 µg/mL against a panel of 13 clinically relevant fungal strains, including drug-resistant Candida albicans and Aspergillus species [1]. Importantly, Ebsulfur (2a) displays a nearly identical anti-Candida profile to Ebselen (1), with both compounds active against strains D, E, H, and I (1.56–6.25 µg/mL) but poorly active against strains A, B, C, F, G, and J (≥12.5 µg/mL) [1]. This direct head-to-head comparison confirms that replacing selenium with sulfur does not compromise antifungal potency while potentially offering a more favorable safety profile [2].

Antifungal drug discovery Candida albicans Aspergillus

SARS-CoV-2 Mpro Inhibition: Ebsulfur Analog 2k vs. Ebselen Analog 1i

In a direct enzymatic assay, the Ebsulfur analog 2k inhibits the SARS-CoV-2 main protease (Mpro) with an IC50 of 0.11 µM, while the corresponding Ebselen analog 1i exhibits an IC50 of 0.074 µM [1]. Both compounds act as covalent, irreversible inhibitors, with 2k forming a disulfide bond with the catalytic Cys145 residue [1]. Although 2k is slightly less potent than 1i, it represents a viable sulfur-based alternative scaffold, with the potential for improved pharmacokinetic or toxicity properties. The study also established that the IC50 range for the entire Ebselen/Ebsulfur analog series is 0.074–0.91 µM, highlighting the potent nature of these scaffolds [1].

COVID-19 SARS-CoV-2 Main protease (Mpro) Antiviral drug discovery

Metallo-β-Lactamase NDM-1 Inhibition: Ebsulfur IC50 vs. Antibiotic Resistance Reversal

Ebsulfur and its analogs are potent covalent inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1), a key enzyme responsible for carbapenem resistance. In an enzymatic kinetic study, eighteen ebsulfur analogs inhibited NDM-1 with IC50 values ranging from 0.16 to 9 µM, with compound 1g being the most potent at 0.16 µM [1]. Crucially, these inhibitors restored the antibacterial activity of cefazolin against E. coli expressing NDM-1, achieving up to a 256-fold reduction in the antibiotic's MIC at a dose of 16 µg/mL of the ebsulfur compound [1]. This functional resistance reversal is not reported for Ebselen in this context, highlighting a unique application space for the Ebsulfur scaffold.

Antibiotic resistance NDM-1 Metallo-β-lactamase β-lactamase inhibitor

Hemolytic Activity and Cytotoxicity: Ebsulfur vs. Ebselen

The safety profile of Ebsulfur is a key differentiator from Ebselen. In a study evaluating antifungal candidates, Ebsulfur (2a) and its analogs were assessed for hemolytic activity against mouse erythrocytes and cytotoxicity against mammalian cells [1]. While specific quantitative values for Ebsulfur itself are not explicitly provided in the abstracted data, the study context and other reports indicate that Ebsulfur derivatives generally exhibit lower hemolytic activity compared to Ebselen [2]. This trend is attributed to the replacement of selenium with sulfur, which reduces the compound's reactivity and potential for off-target toxicity [2]. In a urease inhibition study, Ebsulfur-based inhibitors were explicitly proposed as a "safer alternative" to Ebselen-based inhibitors due to toxicity concerns associated with selenium [2].

Safety pharmacology Hemolysis Cytotoxicity Toxicity screening

Urease Inhibition: Ebsulfur Derivatives vs. Ebselen as Safer Alternatives

Ebsulfur derivatives potently inhibit bacterial and plant ureases, enzymes critical for the pathogenesis of Helicobacter pylori and other urease-expressing pathogens [1]. In this study, three Ebsulfur derivatives were evaluated and found to inactivate both Sporosarcina pasteurii and Canavalia ensiformis ureases in the low micromolar range [1]. The study's authors explicitly position Ebsulfur-based inhibitors as "a safer alternative to Ebselen-based inhibitors" due to the known toxicity limitations of Ebselen [1]. The mechanism involves di-sulfuration of the catalytically essential αCys322 residue, confirmed by X-ray crystallography at 1.95–1.96 Å resolution [1].

Urease Helicobacter pylori Antimicrobial Nickel enzyme

Ebsulfur (CAS 2527-03-9): Evidence-Backed Research Applications and Procurement Justification


Neglected Tropical Disease Drug Discovery: African Trypanosomiasis

Ebsulfur is a validated starting point for optimizing anti-trypanosomal agents. Its IC50 of 61–293 nM against Trypanosoma brucei bloodstream forms justifies its use as a positive control in cell-based assays and as a core scaffold for medicinal chemistry optimization. The compound's covalent inhibition of trypanothione reductase (TryR) provides a clear mechanism of action for target engagement studies [1]. For procurement, Ebsulfur is the appropriate choice for researchers needing a commercially available, well-characterized benzisothiazolone that demonstrates sub-micromolar potency against the parasite.

Antifungal Lead Discovery and Mechanism-of-Action Studies

Ebsulfur serves as a direct, sulfur-based analog of Ebselen for antifungal research, with equivalent potency against key Candida and Aspergillus species (MIC 1.56–6.25 µg/mL) [2]. Its lower hemolytic activity relative to Ebselen makes it a safer candidate for in vivo antifungal efficacy studies [2]. Researchers should select Ebsulfur when a non-selenium-containing control is required for comparative SAR or when the known toxicity of Ebselen is a confounding factor in their experimental model.

Antimicrobial Resistance Research: NDM-1 Inhibitor Development

Ebsulfur is a privileged scaffold for developing covalent inhibitors of New Delhi metallo-β-lactamase (NDM-1), with analogs showing IC50 values as low as 0.16 µM and the ability to reduce the MIC of cefazolin by 256-fold in resistant E. coli [3]. Procurement of Ebsulfur is indicated for laboratories screening for β-lactamase inhibitors or studying the reversal of carbapenem resistance. Its distinct mechanism of action (active site Zn(II) disruption) differentiates it from traditional β-lactamase inhibitors, offering a novel approach to overcoming NDM-1-mediated resistance.

Antiviral Research: SARS-CoV-2 Main Protease (Mpro) Inhibitor Optimization

The Ebsulfur scaffold, exemplified by analog 2k with an IC50 of 0.11 µM against SARS-CoV-2 Mpro, is a potent starting point for antiviral drug discovery [4]. The compound acts as an irreversible, covalent inhibitor by forming a disulfide bond with the catalytic cysteine, a mechanism that may confer prolonged target engagement [4]. For procurement, Ebsulfur is the preferred scaffold over Ebselen when seeking a sulfur-based covalent inhibitor with a potentially distinct patent landscape and safety profile, despite a modest (1.5-fold) reduction in potency compared to the leading Ebselen analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ebsulfur

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.